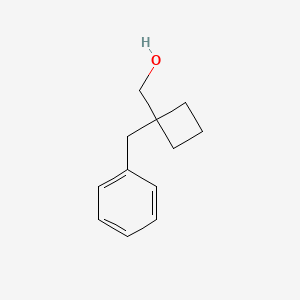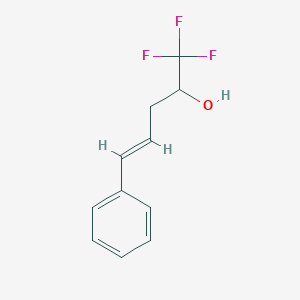
1,1,1-Trifluoro-5-phenylpent-4-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-5-phenylpent-4-en-2-ol: is a chemical compound with the molecular formula C11H11F3O It is characterized by the presence of a trifluoromethyl group, a phenyl group, and an enol functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-5-phenylpent-4-en-2-ol can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoro-2-iodoethane with phenylacetylene in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high selectivity.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,1-Trifluoro-5-phenylpent-4-en-2-ol undergoes various chemical reactions, including:
Oxidation: The enol group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are often used.
Substitution: Nucleophiles like and are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1,1-Trifluoro-5-phenylpent-4-en-2-ol has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new materials with unique properties.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms.
- Used in the synthesis of biologically active compounds for drug discovery.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
- Studied for its effects on various biological pathways and targets.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the development of advanced materials for electronics and other high-tech applications.
Mécanisme D'action
The mechanism of action of 1,1,1-Trifluoro-5-phenylpent-4-en-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, modulating their activity. The enol group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects.
Comparaison Avec Des Composés Similaires
- 1,1,1-Trifluoro-5-phenylpent-4-yn-2-ol
- 1,1,1-Trifluoro-2-phenyl-3-buten-2-ol
- 4-Penten-2-ol, 1,1,1-trifluoro-2-(trifluoromethyl)-
Comparison: 1,1,1-Trifluoro-5-phenylpent-4-en-2-ol is unique due to the presence of both a trifluoromethyl group and an enol functional group. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds. The phenyl group also contributes to its unique aromatic characteristics, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
89524-19-6 |
|---|---|
Formule moléculaire |
C11H11F3O |
Poids moléculaire |
216.20 g/mol |
Nom IUPAC |
(E)-1,1,1-trifluoro-5-phenylpent-4-en-2-ol |
InChI |
InChI=1S/C11H11F3O/c12-11(13,14)10(15)8-4-7-9-5-2-1-3-6-9/h1-7,10,15H,8H2/b7-4+ |
Clé InChI |
GFWBPEOMDFEILL-QPJJXVBHSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/CC(C(F)(F)F)O |
SMILES canonique |
C1=CC=C(C=C1)C=CCC(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


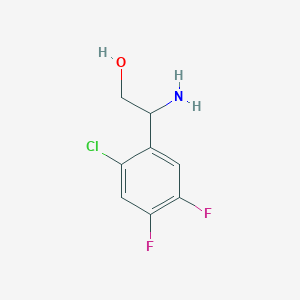



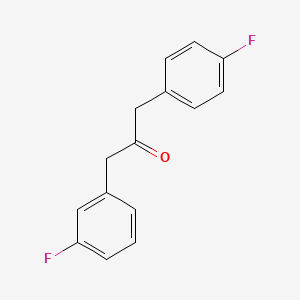
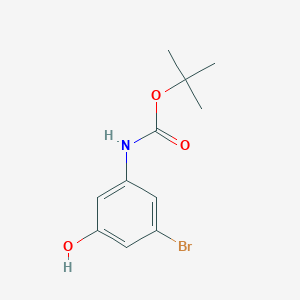
![4,7-Dioxa-11,16-diazatetracyclo[8.6.0.03,8.011,15]hexadeca-1,3(8),9,15-tetraen-13-amine;dihydrochloride](/img/structure/B13556459.png)

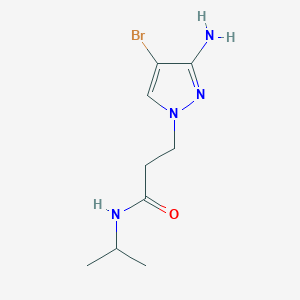
![[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13556476.png)

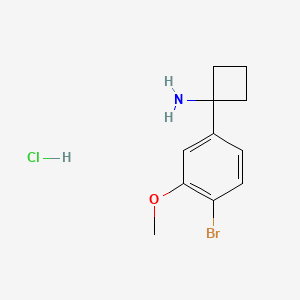
![Bicyclo[5.1.0]octan-8-amine hydrochloride](/img/structure/B13556514.png)
